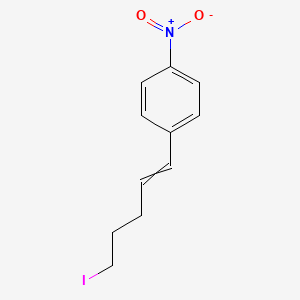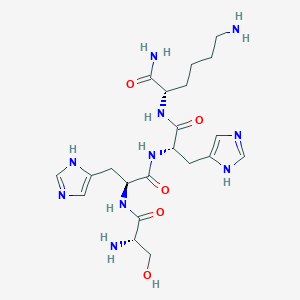
L-Seryl-L-histidyl-L-histidyl-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-histidyl-L-histidyl-L-lysinamide is a peptide compound composed of the amino acids serine, histidine, and lysine. Peptides like this compound are of significant interest in biochemistry and pharmacology due to their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Seryl-L-histidyl-L-histidyl-L-lysinamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed after each addition to allow the next amino acid to couple. The final peptide is cleaved from the resin and purified .
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve automated peptide synthesizers, which can handle large-scale production efficiently. These machines automate the repetitive steps of SPPS, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-histidyl-L-histidyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups in lysine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives .
Scientific Research Applications
L-Seryl-L-histidyl-L-histidyl-L-lysinamide has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Seryl-L-histidyl-L-histidyl-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residues can participate in catalytic activities, while the lysine residue can form ionic interactions with negatively charged molecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-histidyl-L-leucine: Another peptide with similar amino acid composition but different biological activities.
L-Seryl-L-histidyl-L-glutamic acid: Contains glutamic acid instead of lysine, leading to different chemical properties and applications.
Uniqueness
L-Seryl-L-histidyl-L-histidyl-L-lysinamide is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential therapeutic applications. The presence of two histidine residues may enhance its ability to participate in metal ion coordination and catalytic processes .
Properties
CAS No. |
834861-81-3 |
|---|---|
Molecular Formula |
C21H34N10O5 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C21H34N10O5/c22-4-2-1-3-15(18(24)33)29-20(35)17(6-13-8-26-11-28-13)31-21(36)16(5-12-7-25-10-27-12)30-19(34)14(23)9-32/h7-8,10-11,14-17,32H,1-6,9,22-23H2,(H2,24,33)(H,25,27)(H,26,28)(H,29,35)(H,30,34)(H,31,36)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
STZGSLKKURJHMM-QAETUUGQSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CO)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
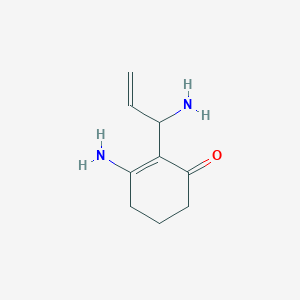
![5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14209117.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyridine](/img/structure/B14209119.png)
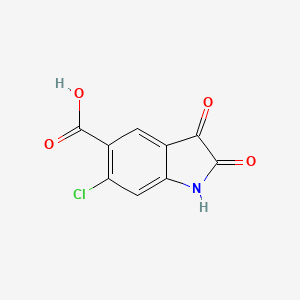
![1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14209127.png)
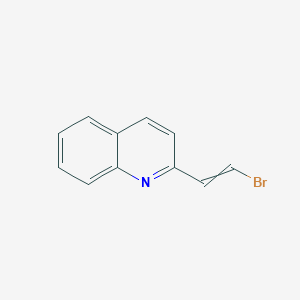
![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)
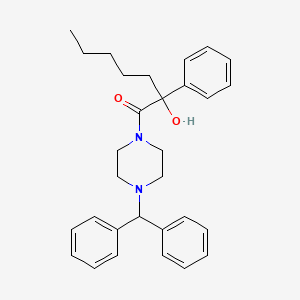

![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
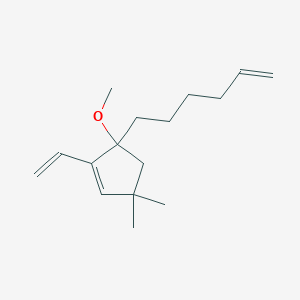
![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)
